Naltrexone D4 is a stable isotope-labeled derivative of naltrexone, a medication primarily used for managing alcohol and opioid dependence. The compound is characterized by the incorporation of deuterium atoms, which allows for enhanced tracking and analysis in various scientific applications. Naltrexone itself is a potent antagonist of opioid receptors, particularly the mu-opioid receptor, and is utilized in both clinical and research settings to understand addiction mechanisms and treatment efficacy.
Naltrexone D4 can be synthesized through specialized chemical processes involving naltrexone as a precursor. The compound is available from various chemical suppliers and is often utilized in research laboratories for metabolic studies and pharmacokinetic analyses.
Naltrexone D4 falls under the category of isotope-labeled compounds, which are crucial in pharmacological research, particularly for tracing metabolic pathways and understanding drug interactions within biological systems. It is classified as an opioid receptor antagonist, similar to its non-labeled counterpart.
The synthesis of naltrexone D4 typically involves the alkylation of noroxymorphone, a precursor compound. One effective method includes the use of cyclopropylmethyl bromide in a controlled reaction environment.
Technical Details:
The molecular formula for naltrexone D4 is with a molecular weight of 345.4 g/mol.
Data:
Naltrexone D4 can undergo various chemical reactions similar to those of naltrexone due to its structural similarities. These reactions are often studied to understand metabolic pathways and interactions within biological systems.
Technical Details:
Naltrexone D4 functions primarily as an antagonist at opioid receptors. By blocking these receptors, it inhibits the effects of opioids and reduces cravings associated with substance dependence.
Process:
Naltrexone D4 has several significant applications:
Deuterated opioid antagonists like Naltrexone D4 (C₂₀H₁₉D₄NO₄; CAS 2070009-29-7) are critical tools in pharmaceutical research, enabling precise tracking of drug metabolism and receptor interactions without altering biological activity. Isotopic labeling leverages the kinetic isotope effect (KIE), where deuterium (D) replaces hydrogen (H) at specific molecular sites, enhancing metabolic stability and extending half-life. For Naltrexone D4, deuteration targets the cyclopropane methyl substituent (–CH₂– to –CD₂–), preserving its μ-opioid receptor antagonism while modifying pharmacokinetic properties [3] [7] [9].
Common techniques include:
Table 1: Isotopic Labeling Methods for Naltrexone Derivatives
Method | Precursor/Reagent | Deuteration Site | Efficiency |
---|---|---|---|
H-D Exchange | DCl/D₂O | Non-specific | Low (<20%) |
Appel Reaction | (Cyclopropyl-d4)methyl bromide | Cyclopropane methyl | High (85–90%) |
Kolbe Electrolysis | Deuterated carboxylic acids | Aliphatic chains | Moderate (60%) |
Naltrexone D4 synthesis follows a modular approach, anchoring deuterium early in the pathway to minimize loss during reactions. Key steps:
Reaction Sequence:
4-Piperidone → Esterification → N-Alkylation (with cyclopropyl-d4 bromide) → Ring Closure → Oxidation → Demethylation → Naltrexone D4
Analytical validation via NMR confirms deuterium placement: Characteristic shifts at δ~0.5 ppm (cyclopropyl–CD₂) and absence of –CH₂– peaks at δ~2.8 ppm [3] [7].
Maximizing deuterium incorporation requires precise control of reaction parameters:
Table 2: Optimization Parameters for Cyclopropane-d4 Synthesis
Parameter | Optimal Condition | Deuteration Efficiency | Side Products |
---|---|---|---|
Precursor Purity | ≥98% | 95–99% | <2% |
H-D Exchange Catalyst | None | 85% | Protiated analog |
Alkylation Solvent | Anhydrous DMF | 90% | O-dealkylated byproduct |
Reaction Duration | 12–16 hours | 88% | Degradation |
Deuteration efficiency is quantified via mass spectrometry: Naltrexone D4 (m/z 347.4) should show ≤2% protiated (m/z 343.4) or partially deuterated species (m/z 344–346) [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7